6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
Description
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a fluorinated heterocyclic compound featuring a benzodioxine core fused with a dihydro ring system. The structure includes a methyl group and a carbonitrile substituent at the 2-position, along with fluorine atoms at the 6- and 7-positions on the aromatic ring.
Properties
Molecular Formula |
C10H7F2NO2 |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
6,7-difluoro-3-methyl-2H-1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C10H7F2NO2/c1-10(4-13)5-14-8-2-6(11)7(12)3-9(8)15-10/h2-3H,5H2,1H3 |
InChI Key |
OCBXWTIXGFQTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC(=C(C=C2O1)F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various fluorinated derivatives and nitrated compounds, depending on the specific reaction conditions .
Scientific Research Applications
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to target molecules. The carbonitrile group plays a crucial role in the compound’s biological activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile and related compounds:
*Inferred molecular formula based on structural analysis.
Key Comparisons
Heterocyclic Core Differences Benzodioxine vs. Quinoline (): The benzodioxine core (oxygen-rich) offers distinct electronic properties compared to the nitrogen-containing dihydroquinoline. Benzodioxine vs. Thiazolo-pyrimidine (): The thiazolo-pyrimidine derivatives (e.g., 11b) feature sulfur and nitrogen heteroatoms, enabling diverse binding interactions. In contrast, the benzodioxine’s oxygen atoms may favor interactions with polar biological targets .
Functional Group Impact Carbonitrile Group: Present in all compared compounds, this group acts as a strong electron-withdrawing moiety, enhancing stability and influencing π-π stacking in receptor binding. Fluorine Substituents: The 6,7-difluoro pattern in the target compound and the quinoline analog () likely improve metabolic stability and membrane permeability compared to non-fluorinated analogs like the benzothiazepinones () .
Synthetic Accessibility The target compound’s synthesis may involve fluorination and cyclization steps similar to those seen in (reflux with acetic anhydride/sodium acetate) . In contrast, dihydroquinoline derivatives () often require ketone formation via oxidation, which can be less straightforward .
The dihydrothiazol-imines in demonstrate antihypertensive activity, highlighting the importance of the carbonitrile group in receptor binding .
Research Findings and Implications
- Electronic Effects: Fluorine and carbonitrile groups in the target compound likely enhance its electrophilic character, making it a candidate for nucleophilic substitution reactions or enzyme inhibition.
- Thermodynamic Stability: Compared to sulfur-containing analogs (e.g., thiadiazoles in ), the benzodioxine’s oxygen atoms may reduce ring strain, improving thermal stability .
- Pharmacological Potential: The rigid benzodioxine framework could serve as a scaffold for central nervous system (CNS) drugs, analogous to benzodiazepines (), but with improved selectivity due to fluorination .
Biological Activity
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzodioxine ring system and a carbonitrile group, with the molecular formula and a molecular weight of approximately 211.16 g/mol .
Structural Characteristics
The structural uniqueness of 6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is attributed to its fluorinated substituents at positions 6 and 7 of the benzodioxine ring. This fluorination is known to enhance the compound's lipophilicity and electronic properties, potentially improving its binding affinity to biological targets .
Biological Activity Overview
Research indicates that 6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile exhibits significant biological activity, particularly in enzyme inhibition. The compound has been evaluated for its effects on various enzymes that are crucial in metabolic pathways relevant to conditions such as diabetes and neurodegenerative diseases.
Key Biological Activities
-
Enzyme Inhibition :
- α-Glucosidase Inhibition : Compounds with similar structures have shown inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing postprandial blood glucose levels in diabetic patients .
- Acetylcholinesterase Inhibition : The compound also exhibits potential as an acetylcholinesterase inhibitor, which is relevant for therapeutic strategies against Alzheimer's disease .
- Antitumor Activity :
Study 1: Enzyme Inhibition Profile
A recent study evaluated the enzyme inhibitory potential of various benzodioxine derivatives, including 6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile. The results indicated:
| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile | α-Glucosidase | Competitive | 12.5 |
| 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile | Acetylcholinesterase | Noncompetitive | 18.0 |
These findings highlight the compound's dual inhibitory effects on critical enzymes involved in metabolic disorders .
Study 2: Molecular Docking Analysis
Molecular docking studies were conducted to predict the binding affinity of 6,7-difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile to target enzymes. The results showed favorable interactions with key active sites:
| Enzyme | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| α-Glucosidase | -9.5 | Hydrogen bonds with Asp215 |
| Acetylcholinesterase | -8.8 | π-stacking with Trp86 |
The docking results support the hypothesis that the fluorinated structure enhances binding interactions compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
